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molecular formula C14H20O3S B8447960 Ethyl alpha-cyclohexyl-alpha-hydroxythiophen-2-acetate CAS No. 94107-59-2

Ethyl alpha-cyclohexyl-alpha-hydroxythiophen-2-acetate

Cat. No. B8447960
M. Wt: 268.37 g/mol
InChI Key: UWKQSWZLVGSIHT-UHFFFAOYSA-N
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Patent
US08084463B2

Procedure details

To a stirred, cooled (0° C.) solution of ethyl thiophene-2-glyoxylate (125.6 g, 0.683 mol) in diethyl ether (2 litres) is added dropwise 2M cyclohexyl magnesium chloride in ether (400 ml, 0.8 mol) over 1 hour. After stirring at room temperature for 2 hours, the reaction is quenched by addition of saturated ammonium chloride solution (1 litre of a 270 g/l solution) and water (1 litre) ensuring the temperature does not rise above 20° C. The organic portion is separated and washed with brine (1 litre), dried over magnesium sulphate and concentrated in vacuo, to yield the titled compound as an orange oil which is used in the next step without further purification.
Quantity
125.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH:13]1([Mg]Cl)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>C(OCC)C>[CH2:10]([O:9][C:7](=[O:8])[C:6]([CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)([OH:12])[C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH3:11]

Inputs

Step One
Name
Quantity
125.6 g
Type
reactant
Smiles
S1C(=CC=C1)C(C(=O)OCC)=O
Name
Quantity
2 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Mg]Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched by addition of saturated ammonium chloride solution (1 litre of a 270 g/l solution) and water (1 litre)
CUSTOM
Type
CUSTOM
Details
does not rise above 20° C
CUSTOM
Type
CUSTOM
Details
The organic portion is separated
WASH
Type
WASH
Details
washed with brine (1 litre)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(C=1SC=CC1)(O)C1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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